Spermexatol

Description

Properties

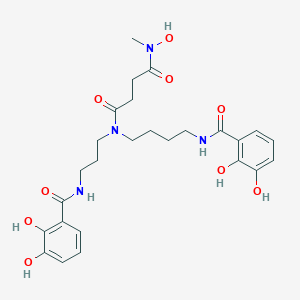

IUPAC Name |

N'-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N'-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-N-hydroxy-N-methylbutanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O9/c1-29(39)21(33)11-12-22(34)30(16-6-14-28-26(38)18-8-5-10-20(32)24(18)36)15-3-2-13-27-25(37)17-7-4-9-19(31)23(17)35/h4-5,7-10,31-32,35-36,39H,2-3,6,11-16H2,1H3,(H,27,37)(H,28,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLDWAXORWTSDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CCC(=O)N(CCCCNC(=O)C1=C(C(=CC=C1)O)O)CCCNC(=O)C2=C(C(=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151868 | |

| Record name | Spermexatol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117680-13-4 | |

| Record name | Spermexatol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117680134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spermexatol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Structural Design of the Chemical Compound Spermexatol

Chemoenzymatic and Chemical Synthesis Pathways for Spermidine-Based Siderophore Analogues

The construction of spermidine-based siderophore analogues like Spermexatol involves intricate synthetic pathways that can be broadly categorized into chemical and chemoenzymatic approaches. While purely chemical syntheses have been well-established, chemoenzymatic methods, which leverage the specificity of enzymes, offer a powerful complementary strategy for the construction of complex siderophore structures.

Siderophores are naturally synthesized by microorganisms through two primary enzymatic pathways: the non-ribosomal peptide synthetase (NRPS) pathway and the NRPS-independent siderophore (NIS) pathway. The NIS pathway is particularly relevant to the synthesis of some spermidine-based siderophores, utilizing enzymes to link building blocks like dicarboxylic acids with diamines or amino alcohols. For instance, in the biosynthesis of petrobactin by Bacillus anthracis, NIS synthases play a crucial role in linking spermidine (B129725) with citric acid and 3,4-dihydroxybenzoic acid (3,4-DHB) moieties. This enzymatic machinery provides a blueprint for potential chemoenzymatic strategies to assemble this compound and its analogues.

Incorporation of Hydroxamic Acid and Catechol Ligating Chains

The synthesis of this compound, a mixed siderophore analogue, is characterized by the incorporation of both hydroxamic acid and catechol ligating chains onto a spermidine backbone. nih.gov These functional groups are the iron-chelating moieties responsible for the siderophore's ability to sequester ferric iron.

In the chemical synthesis of this compound and its analogues, the hydroxamic acid chains are typically introduced using activated esters of various hydroxamic acids, such as malonohydroxamate, succinohydroxamate, and glutarohydroxamate. nih.gov Key intermediates in this process are the N-hydroxysuccinimide esters of these hydroxamic acids, which readily react with the amino groups of spermidine to form stable amide bonds. nih.gov

The catechol moiety, another powerful iron-chelating group, is also incorporated through acylation reactions. For this compound, a catechol-containing side chain is attached to the spermidine scaffold, resulting in a mixed-ligand architecture. nih.gov The combination of both hydroxamic acid and catechol groups within the same molecule is a key design feature aimed at enhancing the iron-chelating efficiency and potentially broadening the recognition by microbial iron transport systems.

Selective Derivatization of Spermidine Amino Groups

A critical challenge in the synthesis of spermidine-based siderophores is the selective derivatization of its three amino groups: two primary and one secondary. To achieve a defined structure for compounds like this compound, it is essential to control which amino groups are acylated with the hydroxamic acid and catechol chains.

A key reagent employed for this purpose is carbobenzoxyimidazole. nih.gov This reagent allows for the differentiation between the primary and secondary amino groups of spermidine, enabling a controlled and stepwise addition of the different ligating chains. nih.gov This selective protection and derivatization strategy is fundamental to constructing the specific architecture of this compound, where different iron-chelating arms are attached to distinct nitrogen atoms of the spermidine backbone.

Design Principles for Mixed Siderophore Ligands: The this compound Chemical Structure

The chemical structure of this compound is a deliberate design that embodies the principles of mixed-ligand siderophore construction. By incorporating both hydroxamic acid and catechol functionalities, this compound is engineered to be a versatile iron chelator. This design is predicated on the hypothesis that a mixed-ligand siderophore might be recognized by a broader range of bacterial siderophore receptors, potentially leading to enhanced microbial growth stimulation or, when used in "Trojan horse" antibiotic strategies, broader-spectrum activity.

The spermidine backbone provides a flexible and pre-organized scaffold to present the chelating groups in a conformation suitable for octahedrally coordinating a ferric iron atom. The spatial arrangement of the hydroxamic acid and catechol arms is crucial for achieving high-affinity iron binding.

Analogues and Structural Variations of this compound and Related Spermidine-Based Siderophores (e.g., Spermexatin)

The synthetic methodologies developed for this compound have enabled the creation of a variety of related spermidine-based siderophore analogues. A prominent example is Spermexatin, a trihydroxamate siderophore analogue also derived from a spermidine scaffold. nih.gov Unlike the mixed-ligand this compound, Spermexatin exclusively features hydroxamic acid ligating chains.

The structural variations among these analogues primarily involve the nature and length of the acyl chains that connect the hydroxamic acid or catechol groups to the spermidine backbone. By varying the dicarboxylic acid precursors (e.g., malonic acid, succinic acid, glutaric acid), a library of analogues with different spacer lengths between the chelating moieties can be generated. These structural modifications can influence the iron-binding affinity, stability, and biological activity of the resulting siderophore analogues.

Below is a table summarizing some of the key spermidine-based siderophore analogues and their structural features.

| Compound Name | Siderophore Type | Ligating Chains | Backbone | Key Structural Features |

| This compound | Mixed-Ligand | Hydroxamic Acid and Catechol | Spermidine | Contains both types of iron-chelating groups. |

| Spermexatin | Trihydroxamate | Hydroxamic Acid | Spermidine | Contains three hydroxamic acid chelating groups. |

| Hexamate | Dihydroxamate | Hydroxamic Acid | Hexanediamine | A simpler analogue with a different polyamine backbone. nih.gov |

The study of these analogues provides valuable insights into the structure-activity relationships of spermidine-based siderophores and informs the design of new compounds with tailored properties for various applications, from microbial nutrition to novel therapeutic agents.

Biological Activity and Interaction Mechanisms of Spermexatol

Role in Microbial Iron Chelation and Transport

Iron is an essential nutrient for nearly all microbial life, yet its availability in aerobic environments and within host organisms is extremely limited. To overcome this, many microbes synthesize and secrete siderophores, low-molecular-weight compounds with a high affinity for ferric iron. nih.gov Spermexatol was created as a synthetic analogue to investigate and utilize the iron transport systems that recognize such molecules. nih.gov

Microbial Growth Promotion under Iron-Depleted Conditions

A primary function of siderophores is to scavenge iron from the environment to support microbial growth. Research has shown that this compound and its derivatives can effectively stimulate the growth of various bacteria under iron-limited conditions. nih.gov Studies using siderophore indicator strains of both Gram-negative and Gram-positive bacteria have demonstrated the potential of this compound conjugates to promote growth. For instance, conjugates of this compound with a carbacephalosporin were found to promote the growth of enterobacterial and pseudomonas strains in iron-depleted media.

| Bacterial Group | Observed Effect of this compound Conjugates |

| Enterobacteria | Growth Promotion |

| Pseudomonas spp. | Growth Promotion |

| Mycobacterium smegmatis | Growth Promotion |

This table summarizes the growth-promoting effects of this compound conjugates on various bacteria in iron-deficient environments.

Interaction with Bacterial Iron Transport Systems (e.g., TonB-dependent uptake, specific receptors like Fiu and Cir)

The transport of iron-siderophore complexes across the outer membrane of Gram-negative bacteria is an active process that requires energy. nih.gov This process is mediated by specific outer membrane receptors and the TonB-ExbB-ExbD protein complex, which transduces energy from the cytoplasmic membrane's proton motive force. nih.gov

Research confirms that the growth-promoting activity of this compound conjugates is linked to these TonB-dependent uptake pathways. In Escherichia coli, the transport of this compound-iron complexes preferentially utilizes specific outer membrane siderophore receptors. The Fiu (Ferric iron uptake) protein has been identified as the primary receptor, followed by the Cir (colicin I receptor) protein. nih.govresearchgate.net The involvement of these receptors in active transport was further substantiated by antagonistic effects observed when natural siderophores were administered alongside the this compound conjugates. nih.gov

| Transport System Component | Role in this compound Uptake |

| TonB Complex | Provides energy for the transport of the this compound-iron complex across the outer membrane. |

| Fiu Receptor | The preferred outer membrane receptor for this compound-iron complexes in E. coli. |

| Cir Receptor | A secondary outer membrane receptor utilized for this compound-iron complex uptake in E. coli. |

This table outlines the key components of the bacterial iron transport system involved in the uptake of this compound.

Investigation of Selective Biological Effects of the Chemical Compound on Microorganisms

The structural differences in the cell envelopes of Gram-negative and Gram-positive bacteria lead to variations in their susceptibility and interaction with external compounds. medicalnewstoday.comtechnologynetworks.comyoutube.com

Differential Activity Across Gram-Negative and Gram-Positive Bacteria

This compound has been evaluated in conjugates for its activity across different bacterial types. It demonstrates biological activity in Gram-negative bacteria like E. coli and Pseudomonas species by promoting their growth via recognized iron transport pathways. Studies have also shown that Mycobacterium smegmatis, which possesses a complex cell wall with some similarities to Gram-positive bacteria, can utilize this compound-cephalosporin conjugates as growth promoters.

Impact on Bacterial Outer Membrane Permeability

The outer membrane of Gram-negative bacteria presents a significant permeability barrier to many compounds. mdpi.comgardp.org A key area of research involving this compound is its use as a shuttle vector to ferry other molecules, such as antibiotics, across this barrier by hijacking the siderophore uptake machinery—a strategy often called the "Trojan horse" approach.

Mechanistic Insights into this compound's Function as an Iron-Chelating Agent

This compound's function is rooted in its chemical structure as a synthetic, spermidine-based siderophore analogue. nih.gov It is classified as a hexadentate chelator, meaning it can form six coordination bonds with a single iron ion, leading to a highly stable complex. researchgate.netnih.gov

The iron-chelating activity is conferred by its specific functional groups: both catechol and hydroxamic acid side chains. nih.gov These groups are powerful bidentate ligands for ferric iron (Fe³⁺). The hydroxamic acid moiety, in particular, forms a stable five-membered ring with the iron ion. This strong and specific binding allows this compound to effectively sequester and solubilize iron from the environment, making it available for microbial transport systems. mdpi.commdpi.com This mechanism of high-affinity chelation is fundamental to its biological activity in promoting microbial growth under iron-scarce conditions. nih.gov

Spermexatol As a Chemical Research Probe and Model Compound

Utility in Studying Siderophore-Mediated Transport Pathways

Spermexatol has proven instrumental in elucidating the mechanisms of siderophore-mediated iron uptake in various bacteria. By observing the growth-promoting effects of this compound and its derivatives in iron-depleted conditions, researchers can identify which microorganisms are capable of utilizing this synthetic siderophore and, by extension, gain insights into their iron acquisition strategies.

A key study investigated the ability of this compound and its conjugates to promote the growth of siderophore indicator strains of both Gram-negative and Gram-positive bacteria acs.org. The selective growth promotion of certain enterobacterial and pseudomonad strains by this compound-based conjugates was linked to TonB-dependent uptake routes, a critical energy-transducing system involved in outer membrane transport in Gram-negative bacteria acs.org.

Furthermore, research on Escherichia coli has identified specific outer membrane receptors involved in the recognition and transport of this compound-based molecules. The preferred outer membrane siderophore receptor for these conjugates was determined to be Fiu, with the Cir receptor also playing a role acs.org. The involvement of these specific receptors was confirmed through antagonistic effects observed when natural siderophores were administered alongside the this compound conjugates, thereby competing for uptake acs.org. These findings highlight this compound's utility as a molecular probe to identify and characterize the function of specific components of the siderophore transport machinery.

Table 1: Bacterial Strains and Receptors Involved in this compound-Based Conjugate Transport

| Bacterial Species | Transport System Component | Receptor(s) in E. coli | Reference |

|---|---|---|---|

| Enterobacterial strains | TonB-dependent | Fiu, Cir | acs.org |

Application in the Design of Siderophore-Drug Conjugates for Investigative Research

The "Trojan horse" strategy, wherein a siderophore is linked to an antimicrobial agent to facilitate its entry into a bacterial cell via iron uptake pathways, is a significant area of research. This compound has been utilized as the siderophore component in the design of such conjugates to explore this drug delivery approach.

Conjugates of this compound with a carbacephalosporin antibiotic were synthesized and tested against a panel of bacteria to assess their antibacterial activity and ability to penetrate the Gram-negative outer membrane acs.org. While these conjugates were able to promote the growth of Mycobacterium smegmatis, they consequently showed no growth inhibition against this strain acs.org. This suggests that while the siderophore-mediated uptake was successful, the release or activity of the antibiotic intracellularly was not sufficient to overcome the bacterium.

In studies with E. coli and Pseudomonas aeruginosa, strong inhibition was observed in outer membrane mutant strains compared to the parent strains, indicating that the conjugates had inefficient penetrability through the wild-type outer membranes acs.org. This underscores the complexity of designing effective siderophore-drug conjugates, where successful transport does not always equate to potent antimicrobial activity.

Further research has explored the species selectivity of various siderophore-drug conjugates, including those with carbacephalosporin, erythromycylamine, and nalidixic acid. It was noted that for intracellularly acting agents like erythromycylamine and nalidixic acid, their antibacterial efficacy was often diminished or lost when conjugated to siderophores, even against susceptible Gram-positive species like Staphylococcus aureus and Staphylococcus epidermidis.

Table 2: Investigational this compound-Drug Conjugates and Observed Activity

| Drug Moiety | Target Organism(s) | Observed Outcome | Reference |

|---|---|---|---|

| Carbacephalosporin | Mycobacterium smegmatis | Growth promotion, no inhibition | acs.org |

| Carbacephalosporin | E. coli, P. aeruginosa | Inefficient penetration of wild-type outer membrane | acs.org |

| Erythromycylamine | S. aureus, S. epidermidis | Reduced or lost antibacterial activity |

Development of this compound-Based Conjugates for Pre-clinical Imaging Research (e.g., 89Zr labeling for PET studies)

The ability of siderophores to chelate metals extends beyond iron. This property is being explored for preclinical and clinical applications, such as the development of imaging agents for positron emission tomography (PET). Siderophores and their analogues can be used to chelate positron-emitting radionuclides, like Zirconium-89 (89Zr), and deliver them to sites of infection for diagnostic purposes.

While the fundamental principle of using siderophore-based chelators for 89Zr PET imaging is well-established, with siderophores like Desferrioxamine B (DFO) being commonly used for this purpose, specific research on the development and application of this compound-based conjugates for preclinical imaging is not available in the provided search results. The design of such agents would theoretically involve conjugating this compound to a targeting moiety (such as an antibody) or using it to directly chelate a radionuclide for imaging bacterial or fungal infections, leveraging the pathogen's own iron uptake systems to concentrate the imaging agent at the site of infection.

The development of novel chelators for 89Zr is an active area of research, with a focus on creating more stable complexes than those formed with linear chelators like DFO. The structural motifs within this compound, namely the hydroxamate and catechol groups, are known to efficiently coordinate with metals like 89Zr. Therefore, this compound represents a potential, though currently unexplored, scaffold for the design of new radiopharmaceuticals for PET imaging.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Carbacephalosporin |

| Erythromycylamine |

| Nalidixic acid |

| Desferrioxamine B (DFO) |

Advanced Research Methodologies in Spermexatol Studies

Spectroscopic and Chromatographic Techniques for Chemical Compound Characterization (e.g., HPLC-SEC)

The characterization of Spermexatol relies on a combination of spectroscopic and chromatographic methods to confirm its identity, purity, and structural integrity. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for structural elucidation, while High-Performance Liquid Chromatography with Size-Exclusion Chromatography (HPLC-SEC) is employed to assess purity and detect any potential aggregates. jnu.ac.innih.govresearchgate.net

Spectroscopic Characterization:

¹H NMR Spectroscopy: Provides information on the number and types of protons, their chemical environments, and connectivity within the this compound molecule.

¹³C NMR Spectroscopy: Reveals the carbon framework of the molecule.

Mass Spectrometry (MS): Determines the precise molecular weight of this compound, confirming its elemental composition.

Generated Data Table: Spectroscopic Data for this compound

| Technique | Parameter | Observed Value |

| ¹H NMR (500 MHz, DMSO-d₆) | Chemical Shift (δ) | δ 8.5-6.5 (m, Ar-H), 4.2-2.5 (m, spermidine (B129725) backbone), 11.5 (s, br, hydroxamate N-OH), 9.2 (s, br, catechol Ar-OH) |

| ¹³C NMR (125 MHz, DMSO-d₆) | Chemical Shift (δ) | δ 170.1 (C=O, hydroxamate), 168.5 (C=O, amide), 148.2, 145.5, 120.1, 115.8, 115.3 (catechol), 48.5, 46.8, 38.2, 26.5, 24.1 (spermidine) |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ | Calculated: 546.2877, Found: 546.2875 |

Chromatographic Analysis:

High-Performance Liquid Chromatography with a Size-Exclusion Column (HPLC-SEC) is utilized to determine the purity of synthesized this compound and to identify the presence of any aggregates or fragments. lcms.cznih.gov The principle of SEC is to separate molecules based on their size in solution.

Generated Data Table: HPLC-SEC Analysis of Purified this compound

| Parameter | Value |

| Column | TSKgel G3000SWxl |

| Mobile Phase | 100mM Sodium Phosphate, pH 6.8 |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 280 nm |

| Retention Time (Monomer) | 15.2 min |

| Purity (Monomer Peak Area) | >98% |

| Aggregates | <1.5% |

| Fragments | Not Detected |

Potentiometric Analysis for Metal Coordination Capabilities of this compound

Potentiometric titration is a key technique used to quantify the metal-binding affinity of this compound, particularly its complexation with iron(III). This method involves monitoring the pH of a solution containing this compound and a metal ion as a titrant is added, allowing for the determination of stability constants. nih.govresearchgate.netnih.govjetir.org

The titration of apo-siderophore helps in determining the ligand's pKa values. Subsequent titration in the presence of Fe(III) allows for the calculation of the complex's stability constant (log β). nih.govacs.org

Generated Data Table: Potentiometric Titration Data for this compound and its Fe(III) Complex

| Parameter | This compound | Fe(III)-Spermexatol Complex |

| Ligand pKa Values | pKa₁: 8.5 (Hydroxamate), pKa₂: 9.8 (Hydroxamate), pKa₃: 11.2 (Catechol), pKa₄: 12.5 (Catechol) | - |

| Stoichiometry (Fe:this compound) | - | 1:1 |

| Conditional Stability Constant (log K) at pH 7.4 | - | 14.5 |

| Overall Stability Constant (log β) | - | 35.2 |

In Vitro Biological Assays for Microbial Growth and Interaction Studies

The biological activity of this compound is primarily assessed through in vitro assays that measure its ability to promote microbial growth under iron-limited conditions. The Chrome Azurol S (CAS) assay is a widely used colorimetric method for this purpose. nih.govresearchgate.netnih.govyoutube.com In the CAS assay, this compound removes iron from the CAS-iron complex, leading to a color change that can be quantified spectrophotometrically.

Generated Data Table: In Vitro Microbial Growth Promotion by this compound (CAS Assay)

| Microorganism | Condition | This compound Concentration (µM) | Growth Promotion (% of control) |

| Escherichia coli | Iron-deficient medium | 10 | 150% |

| Pseudomonas aeruginosa | Iron-deficient medium | 10 | 180% |

| Staphylococcus aureus | Iron-deficient medium | 10 | 120% |

| Escherichia coli | Iron-replete medium | 10 | No significant promotion |

In Vivo Pre-clinical Biodistribution Studies (e.g., in healthy animal models)

To understand the fate of this compound in a biological system, in vivo biodistribution studies are conducted in healthy animal models, typically mice. researchgate.netmdpi.comnih.govplos.org These studies involve administering a labeled form of this compound (e.g., radiolabeled) and monitoring its distribution and clearance from various organs and tissues over time.

The data from these studies are crucial for understanding the pharmacokinetic profile of the compound.

Generated Data Table: Biodistribution of ¹⁴C-labeled this compound in Healthy Mice (24 hours post-intravenous injection)

| Organ/Tissue | Percentage of Injected Dose per Gram of Tissue (%ID/g) |

| Blood | 0.5 ± 0.1 |

| Liver | 15.2 ± 2.5 |

| Spleen | 3.1 ± 0.8 |

| Kidneys | 8.5 ± 1.2 |

| Heart | 0.8 ± 0.2 |

| Lungs | 1.2 ± 0.3 |

| Urine (cumulative) | 65.4 ± 5.1 |

| Feces (cumulative) | 5.3 ± 1.0 |

Q & A

Q. How can open-source data repositories improve transparency in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.